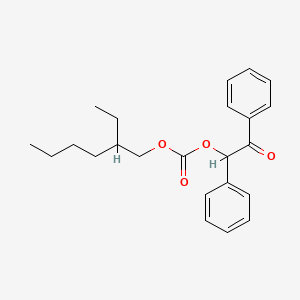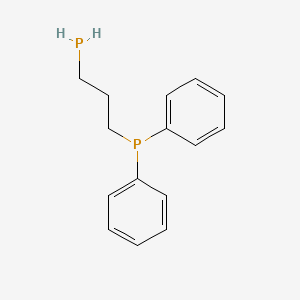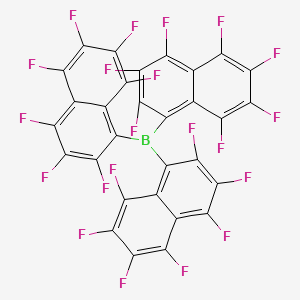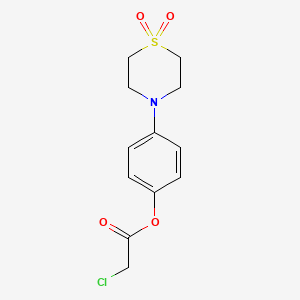![molecular formula C10H18O4S B12578273 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate CAS No. 467229-23-8](/img/structure/B12578273.png)
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethylsulfanylcarbonyl group attached to an ethyl 2,2-dimethylpropanoate backbone. It has a molecular weight of 234.313 g/mol and is recognized for its stability and reactivity under specific conditions .
Preparation Methods
The synthesis of 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate involves several steps:
Synthetic Routes: The compound can be synthesized through the esterification of 2,2-dimethylpropanoic acid with an appropriate alcohol in the presence of an acid catalyst. The ethylsulfanylcarbonyl group is then introduced via a nucleophilic substitution reaction.
Reaction Conditions: Typical reaction conditions include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions are common, where the ethylsulfanylcarbonyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and organic solvents such as dichloromethane are frequently used. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives
Scientific Research Applications
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient in the treatment of various diseases.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence metabolic pathways, signal transduction pathways, and gene expression, resulting in diverse physiological responses.
Comparison with Similar Compounds
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethylsulfanylcarbonyloxyethyl 2,2-dimethylpropanoate and other esters of 2,2-dimethylpropanoic acid share structural similarities.
Uniqueness: The presence of the ethylsulfanylcarbonyl group imparts unique reactivity and stability to the compound, distinguishing it from other esters.
Properties
CAS No. |
467229-23-8 |
|---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
1-ethylsulfanylcarbonyloxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O4S/c1-6-15-9(12)14-7(2)13-8(11)10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
YHJIGVXDIDHNJX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)OC(C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)

![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)

![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)


![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)

![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
